molecular formula C11H8N4O3S B2425251 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 946281-80-7

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2425251
CAS No.: 946281-80-7
M. Wt: 276.27
InChI Key: NPQMNMMRLSEJOJ-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C11H8N4O3S and its molecular weight is 276.27. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O3S/c16-9(6-7-2-1-5-19-7)13-11-15-14-10(17-11)8-3-4-12-18-8/h1-5H,6H2,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQMNMMRLSEJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features two significant moieties: an isoxazole and an oxadiazole ring, both of which are known for their diverse pharmacological properties. The synthesis typically involves the formation of these rings through cyclization reactions followed by coupling with acetamide. A common synthetic route includes the use of hydroxyimoyl halides and dipolarophiles under mild basic conditions to achieve the desired product .

Biological Activity Overview

Research indicates that derivatives of oxadiazole and isoxazole possess various biological activities, including:

  • Antimicrobial Activity : Compounds featuring these rings have shown promising results against a range of bacterial strains. For instance, certain derivatives demonstrated excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Studies have indicated that isoxazole and oxadiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. These compounds may target specific enzymes involved in tumor growth .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways, making them candidates for treating inflammatory diseases .

1. Antimicrobial Evaluation

A study conducted on various isoxazole-substituted 1,3,4-oxadiazoles showed that compounds with the isoxazole moiety exhibited significant antimicrobial activity. For example, N-(5-methylisoxazol-3-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (5a) was particularly effective against several bacterial strains .

CompoundActivity (Zone of Inhibition)Bacterial Strain
5a20 mmE. coli
5d18 mmS. aureus
5f22 mmPseudomonas aeruginosa

2. Anticancer Activity

In vitro studies demonstrated that certain derivatives of this compound showed cytotoxic effects on various cancer cell lines. The compound's mechanism involved the inhibition of key signaling pathways responsible for cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15Apoptosis induction
A549 (Lung)10Cell cycle arrest at G2/M phase
HeLa (Cervical)12Inhibition of PI3K/Akt pathway

3. Anti-inflammatory Activity

Research has demonstrated that compounds containing the oxadiazole structure exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. For instance, a derivative showed a reduction in TNF-alpha levels in an animal model .

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